An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclobutanecarbaldehyde: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclobutanecarbaldehyde: A Key Building Block in Modern Drug Discovery
CAS Number: 1211593-36-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of both a pyridine ring and a cyclobutane moiety bestows this molecule with unique physicochemical properties and versatile reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents. This document will delve into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and central nervous system (CNS) targeted therapies. Detailed experimental protocols, mechanistic insights, and relevant biological data are presented to equip researchers with the knowledge required to effectively utilize this compound in their drug discovery programs.
Introduction: The Strategic Importance of the Pyridinyl-Cyclobutane Scaffold
The convergence of a pyridine ring and a cyclobutane core within a single molecular entity creates a scaffold with compelling features for drug design. The pyridine moiety, a common heterocycle in FDA-approved drugs, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets, enhance solubility, and modulate metabolic stability.[1] Concurrently, the cyclobutane ring introduces a three-dimensional, conformationally constrained element.[2] This rigidity can improve binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. The unique puckered structure of cyclobutane also allows for precise vectoral projection of substituents into the binding pocket of a target protein.
1-(Pyridin-2-yl)cyclobutanecarbaldehyde serves as a versatile precursor to a variety of more complex molecules. The aldehyde functionality is a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination, allowing for the introduction of diverse pharmacophoric groups. This guide will explore the synthesis and derivatization of this key intermediate and highlight its application in the generation of novel drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1211593-36-0 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.2 g/mol | [3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | Not explicitly stated | [3] |
| Storage | Store at 2-8°C | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The aldehyde proton should appear as a singlet or a narrowly split multiplet in the downfield region (δ 9.5-10.5 ppm). The cyclobutane protons would present as a complex multiplet in the aliphatic region (δ 1.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons (δ 120-150 ppm), the aldehyde carbonyl carbon (δ 190-200 ppm), and the cyclobutane carbons (δ 20-50 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the aldehyde carbonyl (C=O) stretching vibration.[8] Characteristic bands for the pyridine ring C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[8]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 161.2). Fragmentation patterns would likely involve cleavage of the cyclobutane ring and loss of the formyl group.
Synthesis and Chemical Reactivity
While a specific, detailed protocol for the synthesis of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common strategy involves the synthesis of the corresponding nitrile followed by reduction.
Proposed Synthesis Workflow
A two-step synthetic sequence is proposed, starting from commercially available 2-bromopyridine and cyclobutanecarbonitrile.
Caption: Proposed two-step synthesis of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde.
Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile
This step involves the nucleophilic addition of 2-pyridyllithium to cyclobutanecarbonitrile. The organolithium reagent is generated in situ from 2-bromopyridine and n-butyllithium at low temperature.
Protocol:
-
To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-pyridyllithium.
-
Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)cyclobutane-1-carbonitrile.
Causality: The use of low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium reagent. The anhydrous conditions are necessary as organolithiums are strong bases and will react with water.
Step 2: Reduction of the Nitrile to the Aldehyde
The nitrile intermediate is then selectively reduced to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).
Protocol:
-
Dissolve 1-(pyridin-2-yl)cyclobutane-1-carbonitrile in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of DIBAL-H in toluene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-2-yl)cyclobutanecarbaldehyde.
Causality: The use of DIBAL-H at low temperature is key to stopping the reduction at the aldehyde stage.[9][10] More powerful reducing agents like lithium aluminum hydride would reduce the nitrile all the way to the primary amine. The acidic workup hydrolyzes the intermediate imine to the desired aldehyde.
Chemical Reactivity
The aldehyde functionality of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Key chemical transformations of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde.
Applications in Drug Discovery
The unique structural features of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors and agents targeting the central nervous system.
Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[11][12] The pyridine moiety can act as a hinge-binding element, a common interaction motif in kinase inhibitors. The cyclobutane scaffold can position substituents to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.[13]
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for the synthesis of kinase inhibitors.
A key reaction in the elaboration of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde into kinase inhibitors is reductive amination. This reaction allows for the introduction of a diverse range of amine-containing fragments, which can be further functionalized to optimize binding to the target kinase.
Exemplary Protocol: Reductive Amination
-
To a solution of 1-(pyridin-2-yl)cyclobutanecarbaldehyde in dichloromethane, add the desired primary or secondary amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired substituted amine.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting aldehyde and formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Central Nervous System (CNS) Agents
The physicochemical properties of molecules are critical for their ability to cross the blood-brain barrier (BBB) and exert their effects on the CNS.[14] The pyridine and cyclobutane moieties can be modulated to achieve the optimal balance of lipophilicity, polar surface area, and molecular weight required for CNS penetration. Pyridine alkaloids, for instance, have a long history of use for their CNS activity.[15][16]
The conformational rigidity imparted by the cyclobutane ring can be advantageous in designing ligands with high affinity and selectivity for specific CNS receptors or enzymes.[17]
Conclusion
1-(Pyridin-2-yl)cyclobutanecarbaldehyde is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a pyridine ring and a cyclobutane core provides a scaffold with desirable properties for interacting with a range of biological targets. The reactive aldehyde functionality allows for straightforward chemical modification, enabling the rapid generation of compound libraries for SAR exploration. As the demand for novel therapeutics targeting kinases and CNS disorders continues to grow, the utility of this and related pyridinyl-cyclobutane building blocks in medicinal chemistry is expected to expand.
References
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
- 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
- cas 1211593-36-0|| where to buy 1-(pyridin-2-yl)cyclobutane-1-carbaldehyde. (n.d.). Chemenu.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). PubMed.
- 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. (2022, April 12).
- Role of Drug Discovery in Central Nervous System Disorders: An Overview. (2021, October 8). Semantic Scholar.
- 1-Pyridin-2-yl-cyclobutanecarbaldehyde [1211593-36-0]. (n.d.). King-Pharm.
- Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. (n.d.). PubMed.
- ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... (n.d.).
- Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). (2013, September 23). MDPI.
- Pyridine alkaloids with activity in the central nervous system. (2020, December 15). PubMed.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.).
- Pyridine alkaloids with activity in the central nervous system. (n.d.).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).
- 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.
- Role of Drug Discovery in Central Nervous System Disorders: An Overview. (n.d.). Current Research in Pharmaceutical Sciences.
- 1-(pyridin-2-yl)cyclobutan-1-ol. (n.d.). PubChemLite.
- Explore Our Novel Cyclobutane Derivatives. (2020, December 14). Life Chemicals.
- Special Issue - Protein Kinase Inhibitors: Synthesis and Applic
- Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed.
- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008, September 11). PubMed.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).
- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.).
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
- Pyridine. (n.d.). NIST WebBook.
- A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. (2022, September 16).
- Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. (2022, October 6). MDPI.
- "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei". (2022, January 1). UND Scholarly Commons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cas 1211593-36-0|| where to buy 1-(pyridin-2-yl)cyclobutane-1-carbaldehyde [english.chemenu.com]
- 4. PubChemLite - 1-(pyridin-2-yl)cyclobutan-1-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]
- 7. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 15. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
